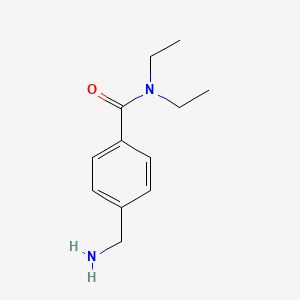

4-(aminomethyl)-N,N-diethylbenzamide

Description

Significance of Benzamide (B126) and Aminomethyl Functional Groups in Chemical Biology and Organic Synthesis

The benzamide group, an amide derivative of benzoic acid, is a privileged scaffold in drug discovery. Its prevalence stems from its ability to form stable, planar structures that can engage in hydrogen bonding and other non-covalent interactions with biological targets. This makes the benzamide moiety an excellent pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Numerous approved drugs across a spectrum of therapeutic areas, including antiemetics, antipsychotics, and anti-cancer agents, incorporate the benzamide structure. In organic synthesis, the amide bond of a benzamide is relatively stable, yet it can be strategically cleaved or modified, offering a versatile handle for molecular elaboration.

The aminomethyl group (-CH2NH2) is a small, flexible linker that introduces a basic nitrogen atom. This primary amine can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically protonated, imparting a positive charge to the molecule. This charge can be crucial for interactions with negatively charged pockets in proteins or for improving aqueous solubility. The aminomethyl group is a common building block in the synthesis of complex molecules and is often incorporated to modulate a compound's pharmacokinetic properties or to serve as a reactive handle for further chemical modification.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)11-7-5-10(9-13)6-8-11/h5-8H,3-4,9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWAKSWBYWRMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Biological Activities of 4 Aminomethyl N,n Diethylbenzamide Analogues

Ligand-Target Binding Studies of Benzamide (B126) Derivatives

The biological effects of 4-(aminomethyl)-N,N-diethylbenzamide and its analogues are predicated on their specific interactions with protein targets. These interactions, which range from agonism at opioid receptors to the inhibition of key enzymes, are a direct function of the ligand's chemical structure and its ability to bind with high affinity and selectivity.

A significant area of research for benzamide derivatives has been their activity at opioid receptors, particularly the delta opioid receptor (δOR), which is a target for analgesics with potentially fewer side effects than traditional mu (μ) opioid receptor agonists.

SNC 80, a pioneering non-peptide δOR agonist, is a notable benzamide derivative. wikipedia.org It is recognized for its high selectivity for the δOR over the μOR, with a selectivity ratio exceeding 2,000-fold. caymanchem.com SNC 80 has demonstrated analgesic, antidepressant, and anxiolytic effects in animal studies. wikipedia.org However, its clinical utility is limited by convulsant effects at higher doses. wikipedia.orgcaymanchem.com More recent studies suggest that SNC 80's antinociceptive effects may be mediated through the selective activation of heteromeric μ–δ opioid receptors, challenging the view that it acts solely on δOR homomers. acs.org

Building on the scaffold of compounds like SNC 80, researchers developed novel series of benzamide analogues to improve pharmacological profiles. The 4-piperidin-4-ylidenemethyl-benzamides represent one such class. nih.govnih.gov These compounds were designed by replacing the piperazine (B1678402) ring of SNC 80 with a piperidine (B6355638) ring containing an exocyclic double bond. nih.gov This modification led to compounds with high affinity, excellent selectivity for the δOR, and improved stability in rat liver microsomes compared to SNC 80. nih.gov For instance, the parent compound of this series, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, exhibited an IC50 of 0.87 nM for the δOR with exceptionally high selectivity over both μOR and kappa (κ) opioid receptors. nih.gov

Table 1: Delta Opioid Receptor (δOR) Binding Affinity and Selectivity of Representative Benzamide Derivatives| Compound | δOR Affinity (IC50 or Ki, nM) | Selectivity (μ/δ Ratio) | Selectivity (κ/δ Ratio) | Reference |

|---|---|---|---|---|

| SNC 80 | 0.18 (Ki) | >2000 | - | caymanchem.com |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | 0.87 (IC50) | 4370 | 8590 | nih.gov |

Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is an enzyme involved in inflammatory processes and leukocyte trafficking. nih.govpatsnap.com It is a pro-inflammatory molecule that facilitates the adhesion and movement of white blood cells from blood vessels to sites of inflammation. nih.gov The enzymatic activity of SSAO/VAP-1 leads to the production of hydrogen peroxide and ammonia, which can contribute to cellular damage. nih.govwikipedia.org Consequently, inhibitors of this enzyme are being investigated as potential treatments for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerotic cardiovascular diseases. nih.govfrontiersin.org

Substituted benzamides have emerged as a class of compounds capable of inhibiting SSAO/VAP-1 activity. For example, the benzamide derivative PXS-4728A is a potent inhibitor of SSAO. nih.govnih.gov In a mouse model of COPD, oral administration of PXS-4728A was shown to completely inhibit lung and systemic SSAO activity. nih.gov This inhibition led to a substantial reduction in inflammatory cell influx into the airways, demonstrating the therapeutic potential of targeting SSAO/VAP-1 with benzamide-based inhibitors. nih.govnih.gov

The versatility of the benzamide scaffold allows for its application to a range of biological targets beyond opioid receptors and SSAO. One area of exploration has been the reactivation of acetylcholinesterase (AChE), an enzyme critical for neurotransmission that is inhibited by organophosphate compounds like nerve agents and pesticides. nih.gov

While traditional reactivators are oxime-based compounds, research has uncovered new chemical classes with this capability. nih.govnih.gov Studies have identified Mannich phenols as a functional group capable of reactivating organophosphate-inhibited AChE, in some cases more efficiently than standard oximes. nih.gov This discovery suggests that related phenolic benzamide structures could be designed to target the active site of inhibited AChE. The principle involves a nucleophilic group on the reactivator molecule attacking the phosphorus atom of the organophosphate, thereby cleaving the bond to the serine residue in the enzyme's active site and restoring its function. nih.gov This opens a new avenue for developing novel medical countermeasures against organophosphate poisoning by exploring the potential of phenolic benzamide derivatives.

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For this compound analogues, SAR studies have provided critical insights into the structural features required for potency and selectivity at their respective targets.

SAR studies on benzamide-based δOR agonists have revealed that modifications at several key positions can dramatically influence their pharmacological profile. nih.gov For the 4-piperidin-4-ylidenemethyl-benzamide series, three regions have been identified as critical for modulating activity: the aryl group (R1), the piperidine nitrogen (R2), and the amide group (R3). nih.gov

Aryl Group (R1): Substitution on the phenyl ring attached to the piperidine can affect affinity for both delta and mu opioid receptors. For instance, introducing a hydroxyl group can increase μOR affinity, thereby reducing δOR selectivity. nih.gov

Piperidine Nitrogen (R2): The substituent on the nitrogen atom of the piperidine ring is crucial for potency. Different alkyl or functional groups in this position can fine-tune the interaction with the receptor binding pocket.

Amide Group (R3): Modifications to the N,N-diethylamide moiety can also impact activity. The size and nature of the alkyl groups on the amide nitrogen can influence both potency and metabolic stability.

This systematic modification allows for the optimization of a compound's properties, balancing δOR activity with a desirable CNS profile to identify potential clinical candidates. nih.gov A study on related piperidine-based ligands found that this chemical class tends to have an intrinsically higher affinity for the μOR compared to piperazine-based analogues like SNC 80, making them interesting scaffolds for developing mixed μ/δ agonists. nih.gov

Table 2: General Structure-Activity Relationships for 4-Piperidin-4-ylidenemethyl-benzamide δOR Agonists| Modification Site | General Impact on Activity/Selectivity | Reference |

|---|---|---|

| Aryl Group (R1) | Hydroxyl substitution can increase μOR affinity, reducing δOR selectivity. | nih.gov |

| Piperidine Nitrogen (R2) | Substitutions contribute to the balance of properties for δ opioid activity. | nih.gov |

| Amide Group (R3) | Modifications contribute to the overall CNS profile and potency. | nih.gov |

The biological activity of a molecule is not only dependent on its chemical composition but also on its three-dimensional shape or conformation. Conformational analysis, which studies the different spatial arrangements a molecule can adopt due to bond rotations, is crucial for understanding how benzamide derivatives interact with their biological targets. tandfonline.com

The flexibility of the benzamide scaffold allows it to adopt specific conformations that are optimal for binding to a receptor's active site. rsc.org Theoretical conformational studies help to identify the lowest energy (most stable) conformers of a molecule. tandfonline.comacs.org For a drug to be effective, its most stable conformation should ideally match the geometry of the receptor's binding pocket.

Molecular similarity analyses have shown that stereoelectronic properties, such as the distribution of atomic charges and the molecular electrostatic potential, are critical for molecular recognition. nih.govnih.gov For instance, the similarity of electrostatic profiles between different molecules can suggest a common mode of interaction with a receptor. nih.gov The amide group of benzamide derivatives, with its specific electronic attributes, often plays a key role in forming hydrogen bonds and other interactions that anchor the ligand to its target, highlighting the importance of both structure and electronic properties in molecular recognition. nih.gov

Mechanisms of Action at the Molecular Level through Receptor or Enzyme Interactions

The biological activities of this compound and its analogues are primarily attributed to their interactions with specific viral proteins and host enzymes. Research has identified two principal mechanisms of action at the molecular level: the inhibition of viral entry, particularly for filoviruses like Ebola and Marburg, and the inhibition of histone deacetylases (HDACs).

Inhibition of Viral Entry

A significant area of investigation has been the antiviral properties of 4-(aminomethyl)benzamide (B1271630) derivatives, which have demonstrated potent activity as entry inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) nih.govnih.gov. The primary molecular target for this antiviral action is the viral envelope glycoprotein (B1211001) (GP) nih.govnih.gov. This glycoprotein is crucial for the initial stages of viral infection, mediating both the attachment to host cells and the subsequent fusion of the viral and host cell membranes nih.govnih.gov.

The mechanism of inhibition by these compounds appears to occur at a post-binding step, intervening after the virus has attached to the host cell but before the fusion of the viral and cellular membranes can take place uic.edu. It is suggested that these analogues may interfere with the interaction between the viral GP and the host protein Niemann-Pick C1 (NPC1), a critical step for viral entry into the host cell's cytoplasm nih.gov.

A key example from this class of compounds is CBS1118, a 4-(aminomethyl)benzamide derivative, which has been identified as a broad-spectrum inhibitor of filovirus entry. This compound has been shown to be effective against both EBOV and MARV, with a half-maximal effective concentration (EC₅₀) of less than 10 μM for both viruses nih.gov. The discovery of CBS1118 and the subsequent structure-activity relationship (SAR) studies have paved the way for the optimization of 4-(aminomethyl)benzamides as potential therapeutic agents against these life-threatening viral infections nih.gov.

Table 1: Antiviral Activity of 4-(aminomethyl)benzamide Analogue CBS1118

| Virus | Compound | EC₅₀ (μM) | Reference |

|---|---|---|---|

| Ebola Virus (EBOV) | CBS1118 | < 10 | nih.gov |

| Marburg Virus (MARV) | CBS1118 | < 10 | nih.gov |

Inhibition of Histone Deacetylases (HDACs)

Analogues of this compound have also been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs is a well-established therapeutic strategy, particularly in the field of oncology nih.gov.

Specifically, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have demonstrated high potency and selectivity for HDAC6 nih.govresearchgate.net. The structural features of these analogues, such as the benzylic spacer, are thought to enable effective access to a wider channel within the HDAC6 enzyme. Additionally, hydrophobic capping groups on these molecules can interact with the protein surface near the active site, contributing to their selectivity nih.govresearchgate.net.

Furthermore, another analogue, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has been shown to be a selective inhibitor of class I HDACs, with significant activity against HDAC1, HDAC2, and HDAC3 nih.gov. The half-maximal inhibitory concentrations (IC₅₀) for this compound against these enzymes were in the nanomolar range, indicating potent inhibition nih.gov.

Table 2: HDAC Inhibitory Activity of a 4-(aminomethyl)benzamide Analogue

| Enzyme | Compound | IC₅₀ (nM) | Reference |

|---|---|---|---|

| HDAC1 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 95.2 | nih.gov |

| HDAC2 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 260.7 | nih.gov |

| HDAC3 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 255.7 | nih.gov |

These findings highlight the versatility of the 4-(aminomethyl)benzamide scaffold in interacting with diverse biological targets, leading to distinct pharmacological effects.

Computational and Theoretical Investigations of 4 Aminomethyl N,n Diethylbenzamide and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT/B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 4-(aminomethyl)-N,N-diethylbenzamide. ijcce.ac.ir The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.netscispace.com These calculations provide insights into the fundamental characteristics of the molecule, which are crucial for understanding its behavior in chemical and biological systems.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.ir For analogous aromatic compounds, DFT calculations can precisely determine these energy values, which are instrumental in predicting charge transfer interactions within the molecule.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netscispace.com The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. This information is vital for understanding intermolecular interactions, particularly in the context of drug-receptor binding.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's chemical properties. These descriptors are summarized in the table below.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

These descriptors are commonly calculated for benzamide (B126) and related derivatives to predict their reactivity and interaction capabilities.

Molecular Docking and Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how ligands like this compound and its analogues interact with protein targets. nih.govnih.gov These methods predict the preferred binding orientation, affinity, and stability of a ligand within the active site of a receptor, providing critical insights for drug design and discovery. unar.ac.idgoogle.com

In studies involving benzamide derivatives, the 4-(aminomethyl)benzamide (B1271630) fragment has been effectively utilized as a flexible linker to connect different pharmacophoric elements. nih.govnih.gov This linker allows the molecule to adopt a favorable geometry within the binding pocket of a target protein, such as a tyrosine kinase. nih.gov For example, in the case of Bcr-Abl kinase, a target in cancer therapy, molecular modeling has shown that the 4-(aminomethyl)benzamide linker enables analogues to bypass bulky amino acid residues (like isoleucine at position 315) and establish crucial binding interactions within the active site. nih.govnih.gov

The docking process involves generating multiple conformations of the ligand and placing them within the protein's binding site. A scoring function then estimates the binding affinity for each pose, identifying the most stable complex. google.com The results of a typical docking study for a benzamide derivative targeting a protein kinase might include the following details:

| Parameter | Description | Example Finding |

| Protein Target | The specific enzyme or receptor being studied. | Abl Tyrosine Kinase (T315I mutant) nih.govnih.gov |

| PDB ID | The Protein Data Bank identifier for the crystal structure used. | 3QRJ nih.govnih.gov |

| Binding Score | A calculated value representing the predicted binding affinity (e.g., in kcal/mol). | Lower scores typically indicate better binding. |

| Key Interactions | Specific hydrogen bonds, hydrophobic interactions, or π-π stacking observed. | Hydrogen bond formation with Met-318 and Thr-315. nih.gov |

| Interacting Residues | The amino acids in the active site that form bonds with the ligand. | Met-318, Thr-315, Ile-315. nih.gov |

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. scispace.com MD simulations model the atomic movements of the system, providing a dynamic view of the binding interactions and helping to confirm the stability of the docked conformation. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity of Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For benzamide derivatives, 3D-QSAR models are particularly valuable for identifying the key structural features required for a specific biological effect, such as enzyme inhibition or receptor activation. nih.gov

The development of a QSAR model begins with a dataset of benzamide analogues with experimentally determined biological activities (e.g., IC50 values). nih.gov These molecules are divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov The 3D structures of the compounds are aligned, and various molecular fields (steric, electrostatic, hydrophobic, etc.) are calculated. The QSAR algorithm then generates an equation that relates variations in these fields to changes in biological activity. nih.govnih.gov

Studies on benzamide derivatives have successfully employed atom-based and field-based 3D-QSAR models to guide the design of new potent molecules, such as glucokinase activators. nih.gov These models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For instance, a map might show that a bulky, electropositive group at a particular position on the benzamide scaffold enhances biological activity.

The statistical quality and predictive ability of a QSAR model are assessed using several parameters, as shown in the table below.

| Statistical Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is explained by the model for the training set. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's internal predictive ability, determined through cross-validation. | > 0.5 nih.gov |

| r²_pred (Predictive R²) | Measures the model's ability to predict the activity of the external test set compounds. | > 0.6 |

| F-value (Fischer's Value) | A measure of the statistical significance of the model. | High values indicate significance. |

| p-value | The probability of observing the correlation by chance. | Low values (e.g., < 0.05) indicate significance. |

These parameters were reported in a 3D-QSAR study on benzamide derivatives, where the developed models showed high significance with R² > 0.98 and Q² > 0.71 for field-based models, indicating robust predictive power. nih.gov

Conformational Analysis and Prediction of Folded Architectures in Arylopeptoids

The 4-(aminomethyl)benzamide unit is a fundamental building block for a class of synthetic oligomers known as arylopeptoids or N-alkylated aminomethyl oligobenzamides. mdpi.comnih.gov These molecules are peptidomimics where the side chains are shifted from the α-carbon to the amide nitrogen. This structural modification grants them unique conformational properties and resistance to proteolytic degradation. Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comimperial.ac.uk

The flexibility of the aminomethyl linker and the nature of the N-alkyl substituents play a crucial role in dictating the preferred three-dimensional structure of arylopeptoid oligomers. mdpi.com Computational and experimental studies focus on understanding how these structural features guide the folding of the oligomer chain into defined secondary structures, such as helices or turns. The study of these folded architectures is essential for designing molecules that can mimic the function of natural peptides, for example, in antimicrobial applications or as protein-protein interaction inhibitors. mdpi.com

Recent research has explored the synthesis of more complex, constrained architectures, such as H-shaped arylopeptoids, using solid-phase synthesis techniques combined with chemical ligation methods like the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "click chemistry". mdpi.comnih.gov In this approach, arylopeptoid chains containing alkyne and azide (B81097) functionalities are synthesized on a resin support and then cross-linked to form specific, well-defined shapes. mdpi.com

The conformational preferences and steric constraints are critical during these synthetic steps. For instance, steric congestion can become a bottleneck for further elongation or ligation when the reactions are performed on a solid support. mdpi.com Understanding the energetics of different conformations helps predict the feasibility of forming specific architectures, such as ladders versus H-shapes, and guides the design of the oligomer sequence and linker lengths to achieve the desired folded structure. mdpi.comlumenlearning.com

Analytical Methodologies for Research on 4 Aminomethyl N,n Diethylbenzamide

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for isolating and purifying 4-(aminomethyl)-N,N-diethylbenzamide from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis of non-volatile and thermally sensitive compounds like this compound. These methods offer high resolution and sensitivity for both qualitative and quantitative assessments.

Reversed-phase HPLC is a commonly employed mode for the separation of benzamide (B126) derivatives. In this technique, a nonpolar stationary phase (typically C18 or C8) is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For N,N-diethylbenzamide and related aromatic amines, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is often utilized. To ensure good peak shape and retention, especially for compounds with amine functionalities, the pH of the mobile phase is often controlled using additives like formic acid or ammonium (B1175870) acetate.

UPLC, which utilizes columns with smaller particle sizes (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. Given the structural similarities, the conditions used for other primary aromatic amines are likely applicable to this compound.

Table 1: Representative HPLC/UPLC Conditions for the Analysis of Benzamide Derivatives

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18 (5 µm, 4.6 x 250 mm) | ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Elution | Isocratic or Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | Ambient or 45 °C | 45 °C |

| Detection | UV at 254 nm | UV or Mass Spectrometry |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

For highly sensitive and selective quantitative analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of LC with the mass-resolving capability of mass spectrometry. In tandem mass spectrometry, a precursor ion (typically the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. The transition from a specific precursor ion to a specific product ion is monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces background noise.

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 207.15 |

| Predicted Product Ion 1 | m/z 190.12 (Loss of NH₃) |

| Predicted Product Ion 2 | m/z 135.08 (Loss of N(C₂H₅)₂) |

| Predicted Product Ion 3 | m/z 100.12 (C₆H₁₄N⁺) |

| Collision Energy | To be optimized empirically |

The development of a quantitative LC-MS/MS method would involve optimizing the collision energy to achieve the most abundant and stable fragment ions for reliable quantification.

Gas Chromatography (GC) for Volatile Benzamide Analogues

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The applicability of GC to this compound depends on its volatility and thermal stability. While some benzamide analogues are sufficiently volatile for GC analysis, compounds containing primary amine groups can exhibit poor peak shapes due to interactions with the stationary phase.

To overcome these issues, derivatization is often employed to increase the volatility and thermal stability of the analyte. Common derivatization reagents for primary amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). Derivatization replaces the active hydrogen on the amine with a less polar group, reducing interactions with the column and improving peak symmetry.

For the analysis of volatile amines, specialized columns, such as the Rtx-Volatile Amine, are designed to be highly inert and provide good retention and efficiency.

Table 3: Potential GC Conditions for the Analysis of Benzamide Analogues

| Parameter | Condition |

|---|---|

| Column | Rtx-5Sil MS or Rtx-Volatile Amine (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton.

Although a specific, experimentally verified NMR spectrum for this compound was not found in the surveyed literature, the expected chemical shifts can be predicted based on the analysis of closely related benzamide structures. The ¹H NMR spectrum would be expected to show signals for the ethyl groups, the aminomethyl protons, and the aromatic protons. Due to hindered rotation around the amide C-N bond, the signals for the two ethyl groups may be distinct. The ¹³C NMR spectrum would show corresponding signals for all the unique carbon atoms in the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (ethyl) | ~1.1-1.2 (triplet) | ~13-15 |

| -CH₂- (ethyl) | ~3.2-3.5 (quartet) | ~40-43 |

| Ar-CH₂-NH₂ | ~3.8 (singlet) | ~45 |

| -NH₂ | Broad singlet | - |

| Aromatic CH (ortho to C=O) | ~7.3 (doublet) | ~127 |

| Aromatic CH (ortho to CH₂NH₂) | ~7.2 (doublet) | ~128 |

| Aromatic C (quaternary, C=O) | - | ~136 |

| Aromatic C (quaternary, CH₂NH₂) | - | ~140 |

| C=O (amide) | - | ~171 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular weight is 206.28 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. Based on the structure of this compound, key fragmentation pathways would include cleavage of the C-N bond of the diethylamino group and cleavage at the benzylic position.

Data for the closely related compound 4-amino-N,N-diethylbenzamide (molecular weight 192.26 g/mol ) shows a base peak at m/z 120 and a molecular ion peak at m/z 192. nih.gov This suggests that a key fragmentation for this compound would also involve the aromatic portion of the molecule.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 206 | [C₁₂H₁₈N₂O]⁺˙ | Molecular Ion |

| 191 | [C₁₂H₁₇N₂O]⁺ | Loss of a methyl radical from an ethyl group |

| 176 | [C₁₀H₁₄NO]⁺ | Loss of the ethylamino group |

| 134 | [C₈H₈NO]⁺ | Loss of the diethylamino group |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage |

| 100 | [C₆H₁₄N]⁺ | Diethylamino fragment |

| 72 | [C₄H₁₀N]⁺ | α-cleavage of the diethylamino group |

Development and Validation of Quantitative Analytical Assays in Research Matrices

The development and validation of robust quantitative analytical assays are fundamental to the preclinical and clinical investigation of any chemical entity. For this compound, such assays are essential for accurately determining its concentration in various biological matrices, which is a prerequisite for pharmacokinetic, toxicokinetic, and metabolism studies. While specific, publicly available, validated assay details for this compound are not prevalent in the scientific literature, the principles and methodologies for its quantification can be delineated based on established bioanalytical guidelines and methods used for structurally similar compounds.

The primary objective in developing a quantitative assay is to establish a method that is both reliable and reproducible for its intended application. europa.eu This involves a comprehensive validation process to ensure the method's performance characteristics are well-defined and acceptable. ich.org

Common Analytical Techniques

For a small molecule such as this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and powerful analytical choice.

High-Performance Liquid Chromatography (HPLC): This technique separates the analyte from other components within a biological sample. A reversed-phase C18 column is frequently used for molecules with moderate polarity. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, would be optimized to achieve a sharp peak shape and adequate retention time for the analyte.

Detection Methods:

UV Detection: Given the presence of a benzamide chromophore, Ultraviolet (UV) detection would be a viable option. The wavelength for detection would be selected based on the maximal absorbance of the compound to ensure high sensitivity.

Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. nih.gov This method involves ionizing the analyte after it elutes from the HPLC column and then detecting specific mass-to-charge ratios of the parent molecule and one or more of its fragments. This high specificity minimizes the chance of interference from other components in the biological matrix.

Sample Preparation

Prior to analysis, the analyte must be extracted from the complex biological matrix (e.g., plasma, urine, tissue homogenate). Common extraction techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins. The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while impurities are washed away. The purified analyte is then eluted with a different solvent.

Method Validation Parameters

A full validation of the analytical method is required to ensure its performance is acceptable for its intended purpose. europa.eu This process evaluates several key parameters, which are summarized in the table below. The acceptance criteria are generally based on guidelines from regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH). europa.eueuropa.eu

| Parameter | Description | Common Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other expected components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix samples. Response from interferences should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. europa.eu |

| Linearity & Range | The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte. | The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The deviation of back-calculated concentrations of the calibration standards from their nominal values should be within ±15% (±20% at the LLOQ). |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | The mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples (±20% at the LLOQ). |

| Precision | The closeness of agreement (degree of scatter) among a series of measurements obtained from multiple sampling of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15% for QC samples (20% at the LLOQ). This is assessed for both intra-day (repeatability) and inter-day (intermediate precision) runs. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | The analyte response at the LLOQ should be at least 5 to 10 times the response of a blank sample. Accuracy and precision criteria (±20%) must be met. |

| Recovery | The efficiency of the extraction procedure, measured as the detector response of an extracted sample compared to the response of a non-extracted standard solution of the same concentration. | Recovery should be consistent and reproducible, although it does not need to be 100%. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term bench-top, long-term storage). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |

Derivative Chemistry and Scaffold Exploration Based on 4 Aminomethyl N,n Diethylbenzamide

Exploration of N-Alkylated and N,N-Dialkylated Benzamides as Structural Variants

The 4-(aminomethyl)benzamide (B1271630) core has been extensively used as a scaffold in the discovery of potent therapeutic agents. A notable area of research involves the synthesis of libraries of derivatives to probe structure-activity relationships (SAR). This has been particularly fruitful in the development of entry inhibitors for highly pathogenic viruses like Ebola (EBOV) and Marburg (MARV). nih.gov

In a comprehensive study, the hit compound, identified from a high-throughput screen, featured a 4-(aminomethyl)benzamide core. nih.gov Structural modifications were systematically implemented on three key regions of the molecule: the amide portion, the central aromatic ring, and the tertiary amine region of the aminomethyl group. nih.gov The general synthetic strategy involved coupling various substituted anilines with 4-((N-alkylamino)methyl)benzoyl chlorides, which were prepared from 4-(bromomethyl)benzoic acid esters. This approach allowed for the creation of a diverse library of N-substituted benzamide (B126) derivatives. nih.gov

The exploration of N-alkylation at the benzamide nitrogen was a key focus. By coupling the 4-((piperidin-1-yl)methyl)benzoyl chloride intermediate with a wide range of anilines, researchers were able to investigate how different substituents on the N-phenyl ring influence antiviral activity. nih.gov These modifications ranged from simple alkyl and halogen substitutions to more complex bicyclic and heterocyclic systems. nih.gov

Detailed Research Findings:

The SAR studies revealed several critical insights into the structural requirements for potent antifiloviral activity. Modifications to the N-phenyl group of the benzamide had a profound impact on the inhibitory potency.

Lipophilicity and Steric Bulk: A clear trend emerged where increasing the lipophilicity and steric bulk of the N-phenyl substituent generally led to enhanced potency. For instance, replacing the N-phenyl group with a 4-cyclohexylphenyl group resulted in a significant increase in activity against Ebola virus pseudovirions. nih.gov

Conformationally Restrained Systems: The incorporation of conformationally restrained systems, such as indolines, proved to be a particularly effective strategy. These modifications, which can be considered a form of N,N-dialkylation where the alkyl groups are cyclized, led to some of the most potent compounds identified. nih.gov

Heterocyclic Analogues: The replacement of the N-phenyl ring with various heterocyclic systems was also explored, yielding compounds with a range of activities and highlighting the specific spatial and electronic requirements for optimal interaction with the biological target. nih.gov

The data below summarizes the antifiloviral activity of selected N-substituted 4-(aminomethyl)benzamide derivatives, illustrating the impact of these structural variations.

| Compound | N-Substituent on Benzamide | Ebola Pseudovirus EC50 (µM) | Marburg Pseudovirus EC50 (µM) |

|---|---|---|---|

| CBS1118 (Hit) | Phenyl | <10 | <10 |

| 20 | 4-Cyclohexylphenyl | 0.12 | 1.54 |

| 23 | 4-(4-Fluorophenyl)phenyl | 0.29 | 2.03 |

| 32 | 4-(Morpholin-4-yl)phenyl | 0.11 | 1.25 |

| 35 | 4-(Piperidin-1-yl)phenyl | 0.31 | 0.82 |

| 49 (Indoline) | Indolin-6-yl | 7.94 | 24.0 |

These detailed explorations demonstrate that the 4-(aminomethyl)benzamide scaffold is highly amenable to N-alkylation and N,N-dialkylation, allowing for the fine-tuning of pharmacological properties to develop potent and selective inhibitors. nih.gov

Incorporation of the 4-(aminomethyl)benzamide Moiety into Oligomeric Systems (e.g., Peptoids)

Peptoids, or oligomers of N-substituted glycines, are a class of peptidomimetics that have garnered significant interest due to their enhanced proteolytic stability and the vast chemical diversity that can be introduced into their side chains. nih.gov The synthesis of peptoids is most commonly achieved via the "submonomer method," a robust solid-phase synthesis technique developed by Zuckermann and coworkers. nih.gov This method involves a two-step iterative cycle: acylation of a resin-bound amine with bromoacetic acid, followed by a nucleophilic displacement of the bromide by a primary amine, which introduces the side chain. escholarship.org

The versatility of the submonomer method allows for the incorporation of a vast array of primary amines, making it theoretically possible to incorporate the 4-(aminomethyl)benzamide moiety as a side chain in a peptoid sequence. The primary amine of the 4-(aminomethyl) group in a suitably protected derivative of N,N-diethylbenzamide could serve as the nucleophile in the displacement step of peptoid synthesis.

Hypothetical Incorporation Strategy:

Monomer Preparation: The core molecule, 4-(aminomethyl)-N,N-diethylbenzamide, would serve as the "submonomer." The primary amine is the key functional group for incorporation.

Solid-Phase Synthesis: Standard peptoid synthesis protocols would be followed. After the bromoacetylation of the growing peptoid chain on the solid support, the this compound would be introduced as the primary amine submonomer.

Chain Elongation: Following the incorporation of the benzamide-containing monomer, the two-step cycle of acylation and displacement can be repeated with other primary amines to generate a sequence-defined oligomer containing the this compound moiety at a specific position.

| Step | Reaction | Description |

|---|---|---|

| 1 | Acylation | The secondary amine at the N-terminus of the growing chain (on solid support) is acylated with bromoacetic acid using a coupling agent like N,N'-diisopropylcarbodiimide (DIC). |

| 2 | Displacement | The resulting α-bromoacetamide is treated with a primary amine submonomer. In this case, this compound would be used, with its primary amine displacing the bromide to form the N-substituted glycine (B1666218) residue. |

| 3 | Iteration | Steps 1 and 2 are repeated with different primary amines to build the desired peptoid sequence. |

| 4 | Cleavage | The completed peptoid is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). |

Incorporating this moiety into a peptoid backbone could impart unique structural and functional properties to the resulting oligomer. The rigid, aromatic nature of the benzamide group could influence the secondary structure of the peptoid, potentially promoting the formation of defined conformations. Functionally, these peptoid-benzamide hybrids could be explored for applications in drug discovery, where the peptoid backbone serves as a biocompatible and stable scaffold to present the pharmacologically active benzamide moiety.

Design of Hybrid Molecules and Conjugates for Enhanced Functionality or Specific Research Applications

Hybrid molecules are chemical entities that combine two or more distinct pharmacophores, connected by a covalent linker, to create a single molecule with a multifunctional profile. This strategy is employed to improve efficacy, overcome drug resistance, or achieve a desired polypharmacological effect. The this compound scaffold, with its reactive primary amine handle, is an excellent candidate for the design of such hybrid molecules and conjugates.

The primary aminomethyl group provides a convenient site for conjugation to other molecules of interest without significantly altering the core benzamide structure that may be responsible for a primary biological activity. Various bioconjugation strategies can be employed to link the 4-(aminomethyl)benzamide moiety to other small molecules, peptides, or carrier molecules.

Potential Conjugation Strategies:

Amide Bond Formation: The primary amine can be readily coupled with a carboxylic acid on another molecule using standard peptide coupling reagents (e.g., DCC, HATU) to form a stable amide bond. This is one of the most common and robust methods for creating conjugates.

Reductive Amination: The amine can react with an aldehyde or ketone on a partner molecule to form a Schiff base, which is then reduced to a stable secondary amine linker.

Maleimide Conjugation: The amine could be modified to introduce a thiol group, which could then be selectively reacted with a maleimide-functionalized molecule, a popular strategy for bioconjugation.

Hypothetical Hybrid Molecule Designs:

Dual-Target Inhibitors: If the 4-(aminomethyl)benzamide scaffold is known to inhibit a specific target (e.g., a viral protein), it could be conjugated to another small molecule that inhibits a different, complementary target. For example, in an antiviral context, it could be linked to a polymerase inhibitor to create a hybrid that blocks both viral entry and replication.

Targeted Delivery Conjugates: The molecule could be conjugated to a targeting ligand, such as a peptide or a small molecule that binds to a specific cell surface receptor. This would concentrate the benzamide-based drug at the desired site of action, potentially increasing its efficacy and reducing off-target side effects.

Fluorescent Probes: For research applications, the amine handle allows for straightforward conjugation to a fluorescent dye (e.g., fluorescein, rhodamine). The resulting fluorescent probe could be used in cellular imaging studies to visualize the distribution of the benzamide compound and study its mechanism of action.

The design of such hybrids and conjugates represents a promising avenue for expanding the utility of the this compound scaffold beyond its intrinsic activity, enabling the creation of sophisticated molecular tools and potential therapeutics with enhanced and novel functionalities.

Emerging Research Perspectives and Future Directions for 4 Aminomethyl N,n Diethylbenzamide

Development of Novel and Sustainable Synthetic Routes for the Compound

The synthesis of N,N-diethylbenzamides has traditionally been achieved through methods like the reaction of benzoyl chloride with diethylamine (B46881). prepchem.com However, contemporary chemical synthesis is increasingly driven by the principles of green chemistry, emphasizing the need for efficiency, sustainability, and reduced environmental impact. Future research into the synthesis of 4-(aminomethyl)-N,N-diethylbenzamide is expected to focus on developing novel routes that are both innovative and sustainable.

One promising avenue is the advancement of catalytic amidation reactions . These methods avoid the use of stoichiometric activating agents, which generate significant waste, by employing catalysts to directly couple carboxylic acids and amines. This approach enhances atom economy and simplifies purification processes. Another modern technique, the Mitsunobu reaction, has been demonstrated for the synthesis of various N,N-diethylbenzamides, proceeding through a non-classical mechanism that could be adapted for this specific compound. nih.gov

Flow chemistry represents another key future direction. By performing reactions in continuous-flow microreactors, researchers can achieve superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. The development of a flow-based synthesis would be a significant step towards the efficient and industrial-scale production of this compound.

Furthermore, biocatalysis , utilizing enzymes to perform chemical transformations, offers an environmentally benign synthetic alternative. The high selectivity of enzymes can reduce the need for protecting groups and harsh reaction conditions, aligning perfectly with the goals of sustainable chemistry.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Core Principle | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Catalytic Amidation | Direct coupling of carboxylic acids and amines using a catalyst. | High atom economy, reduced waste, milder conditions. | Discovery of novel, efficient, and recyclable catalysts. |

| Mitsunobu Reaction | A redox-condensation method for converting alcohols to various functional groups, including amides. nih.gov | Versatility for a range of substrates. nih.gov | Optimization of reagents to minimize byproducts. nih.gov |

| Flow Chemistry | Reactions are run in a continuously flowing stream rather than in a flask. | Enhanced safety, scalability, and process control. | Reactor design and optimization for this specific synthesis. |

| Biocatalysis | Use of enzymes to catalyze the formation of the amide bond. | High selectivity, environmentally friendly, mild conditions. | Enzyme discovery, engineering, and immobilization. |

Identification of Undiscovered Pharmacological Targets and Biological Pathways

The N,N-diethylbenzamide core is a well-known structural motif in medicinal chemistry, most famously represented by DEET (N,N-Diethyl-3-methylbenzamide), an insect repellent. wikipedia.orgnih.gov While the primary mechanism of DEET is related to insect odorant receptors, research has also shown it can have neurological effects on insects by targeting octopaminergic synapses. nih.govplos.orgnih.gov This suggests that the broader class of N,N-diethylbenzamides, including the 4-(aminomethyl) derivative, may possess untapped pharmacological potential in mammalian systems.

Future research will likely employ a variety of unbiased screening approaches to identify novel biological targets. Techniques such as high-throughput screening (HTS) against large panels of receptors, enzymes, and ion channels could reveal unexpected activities. Phenotypic screening, which assesses the compound's effect on cell behavior without a preconceived target, is another powerful tool for discovering novel mechanisms of action.

Given the structural similarity to DEET, which has been studied for its effects on acetylcholinesterase and neuronal ion channels, exploring the neurological and neuromuscular activity of this compound is a logical starting point. nih.govplos.orgnih.gov The aminomethyl group at the 4-position introduces a key difference, offering a new vector for interaction with biological targets that could lead to a distinct pharmacological profile. Chemoproteomics and affinity-based protein profiling are advanced methods that could be used to directly identify the protein binding partners of the compound within a complex biological sample.

Table 2: Potential Areas for Pharmacological Target Identification

| Target Class | Rationale / Hypothesis | Potential Therapeutic Area |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | The benzamide (B126) scaffold is present in many GPCR-targeting drugs. | Neurology, Psychiatry, Metabolism |

| Ion Channels | DEET has been shown to block Na+ and K+ channels in mammalian neurons. nih.govplos.org | Neurology, Pain Management |

| Enzymes | The structure could interact with various enzymes, such as kinases or proteases. | Oncology, Inflammation |

| Transporters | The amine functionality could facilitate interaction with neurotransmitter transporters. | Neurology, Psychiatry |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

Rational drug design, which aims to create new molecules with specific biological activities based on a deep understanding of their targets, will be central to future research on this compound. This endeavor relies on a synergistic integration of computational and experimental techniques.

Computational studies , powered by Density Functional Theory (DFT) and molecular dynamics simulations, can provide profound insights into the compound's electronic properties, conformational preferences, and potential interactions with target proteins. dntb.gov.uaresearchgate.netresearcher.lifedovepress.com Molecular docking simulations can predict how the molecule might bind to the active site of a known or hypothesized target, guiding the design of analogues with improved affinity and selectivity. dntb.gov.ua These computational tools allow for the rapid in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis.

These computational predictions must be validated and refined through advanced experimental methodologies . High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can determine the precise three-dimensional structure of the compound bound to its target. This provides invaluable information for structure-based drug design. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can then be used to precisely quantify the binding affinity and thermodynamics of these interactions, confirming the predictions made by computational models. This iterative cycle of computational design, chemical synthesis, and experimental validation is a powerful paradigm for accelerating the development of optimized molecules derived from the this compound scaffold.

Development of Research Tools and Probes Derived from the this compound Scaffold

Beyond its potential as a therapeutic agent, the this compound structure serves as an excellent starting point for the development of chemical probes. These specialized tools are designed to investigate biological systems with high precision and can be instrumental in identifying targets, elucidating pathways, and validating mechanisms of action.

The primary amine of the aminomethyl group is a particularly useful chemical handle that can be readily modified to attach various functional moieties without drastically altering the core scaffold.

Fluorescent Probes: By conjugating a fluorophore to the amine, researchers can create probes to visualize the compound's localization within cells and tissues using advanced microscopy techniques.

Affinity-Based Probes: Attaching a biotin (B1667282) tag would enable pull-down experiments, allowing for the isolation and identification of the compound's binding partners from cell lysates.

Photoaffinity Probes: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) would create a probe that, upon exposure to UV light, covalently crosslinks to its target protein. This is a powerful method for unambiguously identifying direct biological targets.

Bioorthogonal Probes: Introducing a "clickable" functional group, such as an alkyne or an azide (B81097), would allow the probe to be tagged with a reporter molecule (e.g., a fluorophore or biotin) in a highly specific manner within a complex biological environment, a process known as bioorthogonal chemistry.

The creation of a suite of such research tools would be invaluable for dissecting the specific molecular interactions and biological consequences of engaging targets with the this compound scaffold.

Table 3: Potential Research Probes from the this compound Scaffold

| Probe Type | Functional Moiety to be Added | Primary Application |

|---|---|---|

| Fluorescent Probe | A fluorescent dye (e.g., fluorescein, rhodamine). | Live-cell imaging and tracking of subcellular localization. |

| Affinity Probe | Biotin. | Target identification via affinity purification and mass spectrometry. |

| Photoaffinity Probe | A photoreactive group (e.g., diazirine). | Covalent labeling and definitive identification of direct binding targets. |

| Bioorthogonal Probe | An alkyne or azide group. | In-situ labeling and visualization of target engagement in complex systems. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(aminomethyl)-N,N-diethylbenzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves acylation of amines followed by catalytic hydrogenation. For derivatives like 4-amino-N-butylbenzamide, starting materials such as nitro precursors (e.g., 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide) are hydrogenated using Raney-Ni as a catalyst in methanol under controlled pressure and temperature. Optimization includes adjusting solvent polarity (e.g., methanol vs. ethanol), catalyst loading, and hydrogen pressure to maximize yield and purity .

Q. How should researchers characterize the molecular structure of this compound and its derivatives?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Analyze proton and carbon environments to confirm substitution patterns (e.g., diethylamide vs. aminomethyl groups).

- IR : Identify characteristic peaks for amide bonds (~1650 cm⁻¹) and amine groups (~3300 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve 3D conformation for stereochemical analysis .

Advanced Research Questions

Q. How can researchers design experiments to assess the selectivity of this compound for δ-opioid receptors over μ- and κ-opioid receptors?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]DAMGO for μ, [³H]U69593 for κ) and measure displacement by the compound in transfected cell lines.

- Functional Assays : Compare cAMP inhibition (δ-opioid activity) vs. β-arrestin recruitment (μ/κ bias) using luciferase-based reporters.

- Selectivity Ratios : Calculate IC₅₀ values for each receptor subtype; a >100-fold lower IC₅₀ for δ vs. μ/κ indicates high selectivity, as seen with analogs like AZD2327 and SNC80 .

Q. What strategies resolve contradictions in in vivo efficacy data for this compound across different animal models (e.g., antidepressant vs. convulsive effects)?

- Methodological Answer :

- Dose-Response Analysis : Establish a therapeutic window by testing multiple doses (e.g., 1–10 mg/kg) in species like rats or mice.

- Behavioral Assays : Use forced swim tests (antidepressant-like effects) and electroencephalography (EEG) to monitor convulsions.

- Pharmacokinetic Profiling : Correlate plasma/brain concentrations with effects; metabolites may contribute to adverse outcomes .

Q. How can computational modeling guide the modification of this compound to improve metabolic stability?

- Methodological Answer :

- Quantum Chemical Calculations : Predict metabolic hotspots (e.g., oxidation of the aminomethyl group) using density functional theory (DFT).

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated degradation, as demonstrated in analogs with enhanced pharmacokinetics .

Methodological Challenges

Q. What experimental controls are critical when analyzing the compound’s off-target effects in neuropharmacological studies?

- Methodological Answer :

- Receptor Knockout Models : Use δ-opioid receptor (DOR) knockout mice to isolate target-specific effects.

- Negative Controls : Include inactive enantiomers (e.g., (-)-SNC80) to rule out nonspecific binding.

- Toxicology Screens : Assess liver enzyme levels (ALT/AST) and histopathology to exclude systemic toxicity .

Q. How can researchers address solubility limitations of this compound in aqueous assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.

- Prodrug Design : Synthesize phosphate or hydrochloride salts to enhance water solubility without altering receptor affinity .

Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent behavioral responses in rodent models?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to determine ED₅₀ values.

- ANOVA with Post Hoc Tests : Compare treatment groups vs. controls (e.g., Tukey’s test for multiple comparisons).

- Power Analysis : Ensure adequate sample sizes (n ≥ 8/group) to detect ≥30% effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.